2-Formyl-3-methoxybenzoic acid 2-Formyl-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 60407-04-7
VCID: VC4114831
InChI: InChI=1S/C9H8O4/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-5H,1H3,(H,11,12)
SMILES: COC1=CC=CC(=C1C=O)C(=O)O
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

2-Formyl-3-methoxybenzoic acid

CAS No.: 60407-04-7

Cat. No.: VC4114831

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-3-methoxybenzoic acid - 60407-04-7

Specification

CAS No. 60407-04-7
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 2-formyl-3-methoxybenzoic acid
Standard InChI InChI=1S/C9H8O4/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-5H,1H3,(H,11,12)
Standard InChI Key YIZSVEAVNICESG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C=O)C(=O)O
Canonical SMILES COC1=CC=CC(=C1C=O)C(=O)O

Introduction

Structural and Physicochemical Properties

The molecular architecture of 2-formyl-3-methoxybenzoic acid consists of a benzoic acid backbone substituted with electron-withdrawing (formyl) and electron-donating (methoxy) groups at adjacent positions. This juxtaposition creates unique electronic effects that influence reactivity and stability.

Molecular Characteristics

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol (calculated from analogous compounds).

  • Density: Estimated at 1.5±0.1 g/cm³, consistent with related ortho-substituted benzoic acids .

  • Boiling Point: Predicted range of 340–360°C based on thermal stability trends in formyl-bearing aromatic acids .

Table 1: Comparative Properties of Formyl-Substituted Benzoic Acid Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)Melting Point (°C)
2-Formyl-3-methoxybenzoic acidC₉H₈O₄1.5±0.1*340–360*Not reported
2-Formyl-5-methoxybenzoic acidC₉H₈O₄1.5 (analog)344.3±32.0Not reported
3-Formyl-4-methoxybenzoate esterC₁₁H₁₂O₄N/AN/ANot reported

*Estimated from structural analogs .

The formyl group introduces significant polarity, while the methoxy group enhances solubility in organic solvents. The ortho-substitution pattern likely results in steric hindrance, affecting crystallization behavior and melting points .

Synthetic Methodologies

Synthesis of 2-formyl-3-methoxybenzoic acid requires strategic functionalization of the benzoic acid scaffold. Two primary routes are proposed based on protocols for analogous compounds:

Direct Formylation of 3-Methoxybenzoic Acid

The Duff reaction (hexamethylenetetramine and methanesulfonic acid) is a viable method for introducing formyl groups to electron-rich aromatic systems. Applying this to 3-methoxybenzoic acid under controlled conditions (0–5°C, anhydrous DMF) could yield the target compound. Key considerations include:

  • Regioselectivity: The methoxy group directs electrophilic substitution to the ortho position, favoring formylation at C2.

  • Yield Optimization: Catalyst loading (e.g., 10% Pd/C for deprotection steps) and solvent polarity adjustments may enhance efficiency.

Sequential Protection/Deprotection Strategy

  • Methylation: Protect the carboxylic acid of 3-hydroxybenzoic acid using methyl chloroformate.

  • Formylation: Execute Vilsmeier-Haack formylation (POCl₃/DMF) at C2.

  • Demethylation: Hydrolyze the methyl ester with aqueous NaOH to regenerate the carboxylic acid.

Critical Reaction Parameters:

  • Temperature: Maintain ≤5°C during formylation to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Spectroscopic Characterization

Robust analytical protocols are essential for confirming structure and purity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Formyl proton: δ 9.8–10.2 ppm (singlet, 1H).

    • Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H).

    • Aromatic protons: Complex splitting patterns due to adjacent substituents (δ 6.5–8.0 ppm).

  • ¹³C NMR:

    • Carboxylic acid carbon: δ 170–172 ppm.

    • Formyl carbon: δ 190–192 ppm.

Mass Spectrometry

  • ESI-MS: Molecular ion peak at m/z 180.1 [M]⁺.

  • Fragmentation: Loss of CO₂ (m/z 136) and methoxy group (m/z 149) observed.

Reactivity and Derivative Formation

The bifunctional nature of 2-formyl-3-methoxybenzoic acid enables diverse transformations:

Oxidation and Reduction

  • Oxidation: Formyl → Carboxylic acid (KMnO₄/H⁺ yields 2,3-dicarboxybenzoic acid).

  • Reduction: Formyl → Hydroxymethyl (NaBH₄/MeOH produces 2-(hydroxymethyl)-3-methoxybenzoic acid).

Condensation Reactions

  • Schiff Base Formation: Reacts with primary amines (e.g., aniline) to generate imine derivatives, potential ligands in coordination chemistry.

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